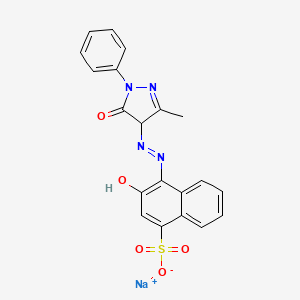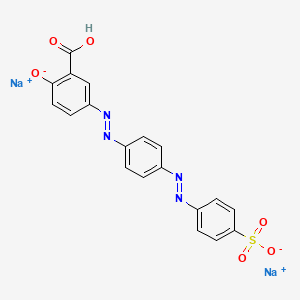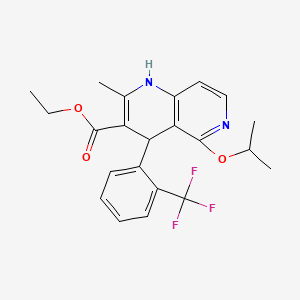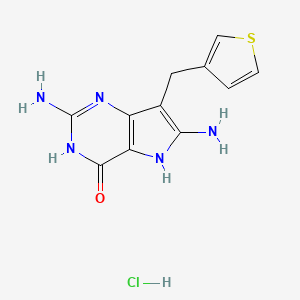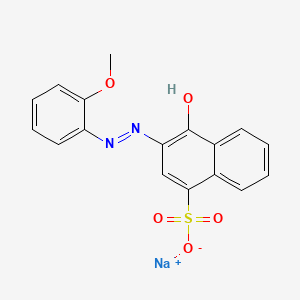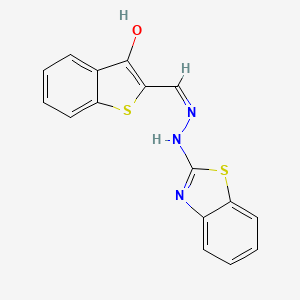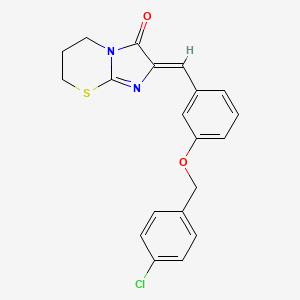
CMF-019
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CMF-019 is a potent small molecule apelin receptor agonist. It is a benzimidazole-derived compound that has shown significant potential in modulating cardiovascular functions. The apelin receptor, a G protein-coupled receptor, plays a crucial role in cardiovascular homeostasis, making this compound a promising candidate for therapeutic applications .
Preparation Methods
The synthesis of CMF-019 involves a multi-step process. The benzimidazole ring is tailored by condensing methyl 3-amino-4-(pentan-3-ylamino)benzoate with (thiophene-2-yl)acetimidate salt. This is followed by saponification and subsequent condensation with an enantiopure β-amino acid methyl ester to generate methyl (S)-5-methyl-3-{1-(pentan-3-yl)-2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamido}hexanoate. The final product, this compound, is obtained through hydrolysis and HPLC purification .
Chemical Reactions Analysis
CMF-019 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the benzimidazole ring or other functional groups.
Substitution: Substitution reactions involving the thiophene ring or benzimidazole moiety are common. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
CMF-019 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the apelin receptor and its signaling pathways.
Biology: Investigated for its role in modulating endothelial cell apoptosis and vasodilatation.
Medicine: Potential therapeutic agent for cardiovascular diseases, including pulmonary arterial hypertension.
Industry: Explored for its potential in developing new cardiovascular drugs .
Mechanism of Action
CMF-019 exerts its effects by binding to the apelin receptor with high affinity. It displays a strong bias towards G protein signaling over β-arrestin, which is beneficial for cardiovascular functions. This bias allows this compound to induce vasodilatation and protect endothelial cells from apoptosis without causing receptor desensitization. The molecular targets involved include the apelin receptor and associated G protein signaling pathways .
Comparison with Similar Compounds
CMF-019 is unique due to its strong bias towards G protein signaling. Similar compounds include other apelin receptor agonists like [Pyr1]apelin-13. this compound stands out due to its higher affinity and reduced receptor desensitization. Other similar compounds include various benzimidazole derivatives, but this compound’s specific structure and functional groups provide it with unique properties .
Properties
CAS No. |
1586787-08-7 |
|---|---|
Molecular Formula |
C25H33N3O3S |
Molecular Weight |
455.62 |
IUPAC Name |
5-methyl-3-(1-(pentan-3-yl)-2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamido)hexanoic acid |
InChI |
InChI=1S/C25H33N3O3S/c1-5-19(6-2)28-22-10-9-17(25(31)26-18(12-16(3)4)14-24(29)30)13-21(22)27-23(28)15-20-8-7-11-32-20/h7-11,13,16,18-19H,5-6,12,14-15H2,1-4H3,(H,26,31)(H,29,30) |
InChI Key |
VCQKKZXFASLXAH-UHFFFAOYSA-N |
SMILES |
CC(C)CC(NC(C1=CC=C2C(N=C(CC3=CC=CS3)N2C(CC)CC)=C1)=O)CC(O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CMF-019; CMF019; CMF 019 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


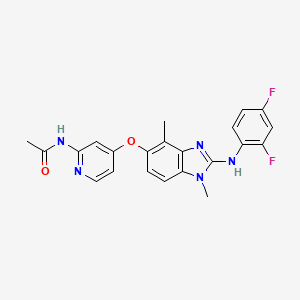
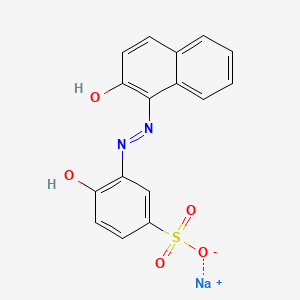
![Benzenesulfonic acid,4-hydroxy-3-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-nitro-, sodium salt (1:1)](/img/structure/B606669.png)
